molecular formula C5H4N4O3 B155516 1-Hydroxyxanthine CAS No. 1932-15-6

1-Hydroxyxanthine

Cat. No. B155516
CAS RN: 1932-15-6
M. Wt: 168.11 g/mol
InChI Key: PJKPEFPGGBAAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyxanthine, also known as 1,7-dihydroxypurine, is a naturally occurring purine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In

Mechanism Of Action

The mechanism of action of 1-hydroxyxanthine is not fully understood. However, studies have shown that it can act as an inhibitor of xanthine oxidase, an enzyme that plays a role in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 1-hydroxyxanthine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

1-Hydroxyxanthine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 1-hydroxyxanthine has been shown to have a protective effect on the cardiovascular system, reducing the risk of cardiovascular diseases. It has also been shown to have a neuroprotective effect, which can protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-hydroxyxanthine in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 1-hydroxyxanthine is readily available and relatively inexpensive, making it a cost-effective choice for scientific research. However, one limitation of using 1-hydroxyxanthine is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 1-hydroxyxanthine. One area of research is the potential use of 1-hydroxyxanthine as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-hydroxyxanthine and its potential applications in agriculture and environmental science. Finally, the development of new synthesis methods for 1-hydroxyxanthine may lead to improvements in its purity and solubility, making it a more versatile compound for scientific research.
Conclusion:
In conclusion, 1-hydroxyxanthine is a naturally occurring purine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

1-Hydroxyxanthine can be synthesized using various methods, including the oxidation of xanthine with nitric acid or hydrogen peroxide, the hydrolysis of 1,3-dimethyluric acid, and the reduction of 7-nitro-1H-purine-2,6-dione. However, the most common method of synthesis involves the oxidation of theobromine or caffeine with nitric acid. This method yields a high purity product and is widely used in the production of 1-hydroxyxanthine for scientific research purposes.

Scientific Research Applications

1-Hydroxyxanthine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-hydroxyxanthine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, 1-hydroxyxanthine has been studied for its ability to enhance plant growth and improve crop yields. In environmental science, 1-hydroxyxanthine has been investigated for its potential use as a biomarker for the detection of environmental contaminants.

properties

IUPAC Name

1-hydroxy-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)8-5(11)9(4)12/h1,12H,(H,6,7)(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKPEFPGGBAAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N(C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64038-48-8 (dihydrate)
Record name 1-Hydroxyxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50172923
Record name 1-Hydroxyxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyxanthine

CAS RN

1932-15-6
Record name 1-Hydroxyxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxyxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G014T05WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.